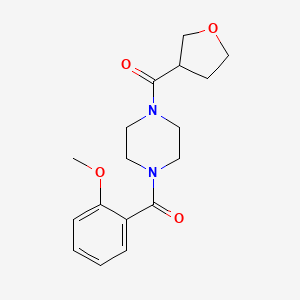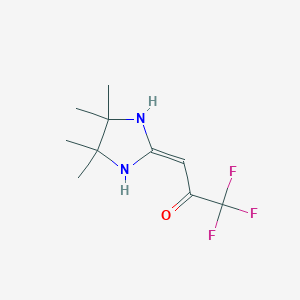
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine, also known as MBTFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is not yet fully understood. However, it has been proposed that 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine may exert its biological effects through the inhibition of specific enzymes or proteins, such as the proteasome and histone deacetylases. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine may also act as a DNA intercalator, disrupting the normal function of DNA.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antibacterial activities. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine exhibits high stability and low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is its poor solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine. One potential area of research is the development of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine-based fluorescent probes for the detection of specific biomolecules. Another area of research is the synthesis of novel 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine derivatives with improved solubility and biological activity. Finally, the potential use of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine as a drug candidate for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is a promising chemical compound with potential applications in various fields of research. Its ease of synthesis, stability, and low toxicity make it a suitable candidate for laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine and to explore its potential applications in medicine, materials science, and other fields.
Synthesis Methods
The synthesis of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine involves the reaction between 1-(2-methoxybenzoyl)piperazine and tetrahydro-3-furanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine. The purity of the synthesized compound can be improved by recrystallization.
properties
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-22-15-5-3-2-4-14(15)17(21)19-9-7-18(8-10-19)16(20)13-6-11-23-12-13/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYBVHVLUAMCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5972969.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5972977.png)
![1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5972981.png)
![4-(2,3-dichlorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972986.png)
![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5973004.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)
![2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
![2-pyridin-3-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973016.png)


![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)